1,4-Dicyclopropylindole-3-carbaldehyde
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1,4-dicyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C15H15NO/c17-9-11-8-16(12-6-7-12)14-3-1-2-13(15(11)14)10-4-5-10/h1-3,8-10,12H,4-7H2 |
InChI Key |
NREHYFIHVADIEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=CC=C2)N(C=C3C=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Route
Formation of Indole-3-carbaldehyde Core
A common approach to obtain the indole-3-carbaldehyde scaffold is the Vilsmeier–Haack reaction, which involves the reaction of an indole or substituted aniline derivative with a Vilsmeier reagent prepared from phosphorus oxychloride and anhydrous dimethylformamide (DMF). The reaction proceeds under controlled low temperatures (0–5 °C) followed by refluxing to yield the 3-formylated indole derivative.
- Reaction conditions:
- Solvent: Anhydrous DMF
- Reagents: Phosphorus oxychloride (POCl₃)
- Temperature: 0–5 °C for reagent formation, then reflux for 5–8 hours
- Workup: Neutralization with saturated sodium carbonate solution, filtration, drying, and recrystallization
This method is well-documented for various substituted indoles and can be adapted for cyclopropyl-substituted precursors.
Introduction of Cyclopropyl Groups
N-1 Cyclopropylation:
Alkylation at the nitrogen atom of the indole ring is typically achieved by nucleophilic substitution using cyclopropyl halides (e.g., cyclopropyl bromide) or via transition-metal catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling with cyclopropylboronic acid derivatives. Protection of the aldehyde group during this step is often necessary to avoid side reactions.C-4 Cyclopropylation:
The cyclopropyl group at the 4-position can be introduced either by direct electrophilic substitution on the indole ring or by pre-functionalization followed by cyclopropanation reactions. Radical cyclopropylation methods using Bu₃SnH-mediated radical cyclizations have also been reported for related indole derivatives.-
- Solvent: Typically polar aprotic solvents such as DMF or dichloromethane
- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling
- Temperature: Moderate heating (80–100 °C)
- Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures
Representative Synthetic Procedure
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of Vilsmeier reagent | POCl₃ + DMF, 0–5 °C, 30–40 min | Formation of electrophilic formylating agent |
| 2. Formylation of indole precursor | Indole derivative + Vilsmeier reagent, RT 1–2 h, reflux 5–8 h | Indole-3-carbaldehyde intermediate |
| 3. N-1 Cyclopropylation | Cyclopropyl bromide, base (NaH), DMF, RT to 100 °C, 16 h | N-cyclopropylindole-3-carbaldehyde |
| 4. C-4 Cyclopropylation | Radical cyclopropylation or cross-coupling, Pd catalyst, 80–100 °C | 1,4-Dicyclopropylindole-3-carbaldehyde |
Research Outcomes and Characterization
Yields and Purity
Spectroscopic Characterization
-
- Aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm.
- Cyclopropyl protons resonate between δ 0.5–1.5 ppm, often as multiplets due to ring strain and coupling.
- Aromatic protons of the indole ring appear between δ 6.7–8.5 ppm.
-
- Aldehyde carbon at δ ~185–190 ppm.
- Cyclopropyl carbons resonate at δ ~5–20 ppm.
- Indole carbons appear between δ 100–140 ppm.
-
- Strong C=O stretch of aldehyde at ~1680–1720 cm⁻¹.
-
- Molecular ion peak consistent with C₁₅H₁₅NO (exact mass ~221 g/mol).
- Fragmentation patterns support cyclopropyl and indole moieties.
Crystallographic Data
- X-ray crystallography confirms bond lengths and angles consistent with the indole framework and cyclopropyl substituents, providing insight into steric and electronic effects relevant to reactivity and biological interactions.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Indole-3-carbaldehyde synthesis | Vilsmeier–Haack formylation | POCl₃, DMF, 0–5 °C to reflux | 70–85 | Requires anhydrous conditions |
| N-1 Cyclopropylation | Alkylation or cross-coupling | Cyclopropyl bromide, NaH, Pd cat. | 60–75 | Aldehyde protection recommended |
| C-4 Cyclopropylation | Radical cyclopropylation or coupling | Bu₃SnH-mediated radicals, Pd cat. | 65–80 | Radical methods yield ~80% in literature |
Chemical Reactions Analysis
1,4-Dicyclopropylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4-Dicyclopropylindole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dicyclopropylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling and metabolic processes, contributing to its biological effects .
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research and industry
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
